molecular formula C16H25KN2O4 B2590754 Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate CAS No. 2248347-40-0

Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate

Cat. No. B2590754
CAS RN: 2248347-40-0
M. Wt: 348.484
InChI Key: JNFXBMCKGJJXKI-UHFFFAOYSA-M
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Description

Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate is a useful research compound. Its molecular formula is C16H25KN2O4 and its molecular weight is 348.484. The purity is usually 95%.
BenchChem offers high-quality Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Coordination

Poly[diaqua(μ2-3-carboxypyrazine-2-carboxylato)(μ2-pyrazine-2,3-dicarboxylic acid)potassium(I)] :A study by Tombul, Güven, and Svoboda (2007) describes the structural unit of a related compound, highlighting its coordination to potassium ions and stabilization by hydrogen bonds. This research provides insights into the complex's coordination environment and potential implications for its reactivity and interaction with biological molecules Tombul, M., Güven, K., & Svoboda, I. (2007). Poly[diaqua(μ2-3-carboxypyrazine-2-carboxylato)(μ2-pyrazine-2,3-dicarboxylic acid)potassium(I)]. Acta Crystallographica Section E: Structure Reports Online, 64, m246-m247..

Synthetic Applications and Ligand Behavior

Synthesis and Structure of Highly Substituted Pyrazole Ligands :Research by Budzisz, Małecka, and Nawrot (2004) explores the synthesis and structural characterization of highly substituted pyrazoles and their complexes with platinum(II) and palladium(II) ions. This study illustrates the versatility of pyrazole derivatives as ligands in coordination chemistry, potentially applicable in catalysis and material science Budzisz, E., Małecka, M., & Nawrot, B. (2004). Synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. Tetrahedron, 60, 1749-1759..

Reactivity and Mechanistic Insights

Competitive 1,2-C Atom Shifts :A study by Rosenberg, Schrievers, and Brinker (2016) investigates the strained carbene reaction intermediate spiro[3.3]hept-1-ylidene, produced from high-vacuum flash pyrolysis. Their findings on competing 1,2-C atom shifts offer valuable insights into the reactivity of strained systems, which could inform synthetic strategies for constructing complex molecular architectures Rosenberg, M. G., Schrievers, T., & Brinker, U. (2016). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. The Journal of Organic Chemistry, 81(24), 12388-12400..

properties

IUPAC Name

potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4.K/c1-15(2,3)22-14(21)18-8-7-17-6-4-5-12(17)16(18)9-11(10-16)13(19)20;/h11-12H,4-10H2,1-3H3,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFXBMCKGJJXKI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCCC2C13CC(C3)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25KN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate

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